molecular formula C23H22ClN3O4 B2748752 N-(5-chloro-2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-89-2

N-(5-chloro-2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2748752
CAS No.: 872854-89-2
M. Wt: 439.9
InChI Key: SHIPBLMWFUTOEJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profiling and Drug Synthesis

Research indicates the potential of similar compounds for pharmacological applications, including the development of drugs with neuroprotective, dermatological, and cytostatic properties. For instance, compounds with structural similarities have been explored for their cardiac, nephrotropic, and neuroprotective activities, highlighting a broad spectrum of therapeutic applications (Dr.Valentin Habernickel, 2002). These findings suggest a possible avenue for investigating N-(5-chloro-2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide in similar pharmacological contexts.

Metabolic Pathways and Toxicology

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into their bioactivation pathways, which could be relevant to understanding the metabolic fate of structurally related compounds (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000). These insights are crucial for predicting the toxicological profile and environmental impact of new chemical entities.

Antimicrobial Agents

The synthesis and evaluation of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities suggest a potential research direction for assessing the antimicrobial properties of this compound (B. Debnath, S. Ganguly, 2015). This aligns with the ongoing need for new antimicrobial agents in response to rising antibiotic resistance.

Coordination Chemistry and Molecular Structures

The study of different spatial orientations of amide derivatives on anion coordination, as seen with compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, opens up research into the coordination chemistry of this compound (D. Kalita, J. Baruah, 2010). Understanding these molecular interactions could provide valuable information for designing new materials with specific properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-31-20-9-8-15(24)12-18(20)25-23(30)22(29)17-13-27(19-7-3-2-6-16(17)19)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIPBLMWFUTOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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